5-Aza-2'-deoxy Cytidine Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy Cytidine Diphosphate involves several steps. Initially, the compound is synthesized by replacing the carbon atom at the 5-position of cytosine with a nitrogen atom. This is achieved through a series of chemical reactions that include hydrolysis under alkaline conditions to remove acyl-oxygen protecting groups, followed by separation of diastereomeric compounds .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy Cytidine Diphosphate typically involves the use of metabolically engineered Escherichia coli strains. These strains are genetically modified to enhance the production of deoxycytidine, a precursor of decitabine. The process includes the deletion of degradation enzymes and the enhancement of biosynthetic pathways to increase yield .
Chemical Reactions Analysis
Types of Reactions
5-Aza-2’-deoxy Cytidine Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include cytidine deaminase, which inactivates the compound, and deoxycytidine kinase, which is essential for its activation . The conditions for these reactions vary but often involve specific pH levels and temperatures to optimize the reaction rates.
Major Products Formed
The major products formed from these reactions include various methylated and demethylated derivatives of the compound, which play a crucial role in its mechanism of action .
Scientific Research Applications
5-Aza-2’-deoxy Cytidine Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a demethylating agent to study gene expression and epigenetic modifications.
Biology: It is used to investigate the role of DNA methylation in cellular processes and development.
Medicine: It is used in the treatment of hematological malignancies such as myelodysplastic syndrome and acute myeloid leukemia
Industry: It is used in the production of various pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 5-Aza-2’-deoxy Cytidine Diphosphate involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition leads to the demethylation of DNA, resulting in the reactivation of tumor suppressor genes that were previously silenced by methylation. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, unlike 5-Aza-2’-deoxy Cytidine Diphosphate, which only incorporates into DNA.
Uniqueness
5-Aza-2’-deoxy Cytidine Diphosphate is unique in its ability to specifically inhibit DNA methylation without incorporating into RNA. This specificity makes it a valuable tool in epigenetic research and cancer therapy .
Properties
Molecular Formula |
C8H14N4O10P2 |
---|---|
Molecular Weight |
388.17 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N4O10P2/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(21-6)2-20-24(18,19)22-23(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 |
InChI Key |
BGNHEPWMEXMRMA-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.